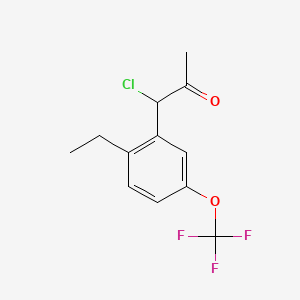
1,2-Bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H3ClF9O. This compound is characterized by the presence of trifluoromethyl and trifluoromethoxy groups, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the selective introduction of the trifluoromethyl groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of specialized reactors and catalysts can facilitate the large-scale synthesis of 1,2-Bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing trifluoromethyl groups makes the compound susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used in nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-Bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1,2-Bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but differs in the position of these groups on the benzene ring.
1,3-Bis(trifluoromethyl)benzene: Similar to 1,2-Bis(trifluoromethyl)-5-chloro-3-(trifluoromethoxy)benzene, but with different substitution patterns.
Uniqueness: this compound is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical properties.
Eigenschaften
Molekularformel |
C9H2ClF9O |
|---|---|
Molekulargewicht |
332.55 g/mol |
IUPAC-Name |
5-chloro-1-(trifluoromethoxy)-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF9O/c10-3-1-4(7(11,12)13)6(8(14,15)16)5(2-3)20-9(17,18)19/h1-2H |
InChI-Schlüssel |
MUXAIHGIDFOLPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)OC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)









